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Compound of Interest

Compound Name: (2-Bromo-3-iodophenyl)methanol

Cat. No.: B591537 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of (2-Bromo-
3-iodophenyl)methanol, a valuable building block in medicinal chemistry and materials

science. The strategic placement of bromine and iodine atoms on the phenyl ring offers distinct

reactivity, allowing for selective functionalization in cross-coupling reactions and the

construction of complex molecular architectures.

Two primary synthetic routes from commercially available precursors are presented,

proceeding through either a benzoic acid or a benzaldehyde intermediate.

Synthetic Pathways Overview
Two logical and experimentally viable synthetic routes to (2-Bromo-3-iodophenyl)methanol
are outlined below. Both pathways begin with the key intermediate, 2-bromo-3-iodobenzoic

acid, which can be synthesized from 2-bromo-3-aminobenzoic acid via a Sandmeyer-type

reaction.
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Caption: Synthetic strategies for (2-Bromo-3-iodophenyl)methanol.

Data Presentation
The following table summarizes the key transformations and typical quantitative data for the

proposed synthetic routes. Please note that yields are representative and can vary based on

reaction scale and optimization.

Step
Starting
Material

Reagents
and
Conditions

Product
Typical
Yield (%)

Reaction
Time (h)

1

2-Bromo-3-

aminobenzoic

acid

1. NaNO₂,

aq. H₂SO₄, 0-

5 °C 2. KI,

heat

2-Bromo-3-

iodobenzoic

acid

60-75 2-4

2a

2-Bromo-3-

iodobenzoic

acid

LiAlH₄, THF,

0 °C to rt

(2-Bromo-3-

iodophenyl)m

ethanol

85-95 4-6

2b

2-Bromo-3-

iodobenzalde

hyde

NaBH₄,

Methanol, 0

°C to rt

(2-Bromo-3-

iodophenyl)m

ethanol

90-98 1-2

Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-3-iodobenzoic acid
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This protocol describes the synthesis of the key intermediate, 2-bromo-3-iodobenzoic acid,

from 2-bromo-3-aminobenzoic acid via a diazotization-iodination reaction, a variant of the

Sandmeyer reaction.

Materials:

2-Bromo-3-aminobenzoic acid

Sodium nitrite (NaNO₂)

Concentrated sulfuric acid (H₂SO₄)

Potassium iodide (KI)

Sodium sulfite (Na₂SO₃)

Diethyl ether (Et₂O)

Anhydrous magnesium sulfate (MgSO₄)

Deionized water

Ice

Procedure:

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve

2-bromo-3-aminobenzoic acid (1.0 eq) in a mixture of concentrated sulfuric acid and water.

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5

°C.

Stir the mixture for 30 minutes at this temperature to ensure complete formation of the

diazonium salt.

In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.
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Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous

stirring.

Allow the reaction mixture to warm to room temperature and then heat gently on a water

bath until the evolution of nitrogen gas ceases.

Cool the reaction mixture and collect the precipitated crude product by vacuum filtration.

Wash the crude product with cold water and then with a small amount of sodium sulfite

solution to remove any residual iodine.

Recrystallize the crude 2-bromo-3-iodobenzoic acid from aqueous ethanol to obtain the

purified product.

Dry the purified product under vacuum.
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Diazotization

Iodination

Workup and Purification

Dissolve 2-bromo-3-aminobenzoic acid
in aq. H₂SO₄

Cool to 0-5 °C

Slowly add aq. NaNO₂

Stir for 30 min

Add diazonium salt solution to KI

Prepare aq. KI solution

Warm to rt, then heat

Cool and collect precipitate

Wash with H₂O and Na₂SO₃ solution

Recrystallize from aqueous ethanol

Dry under vacuum
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Caption: Workflow for the synthesis of 2-Bromo-3-iodobenzoic acid.
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Protocol 2a: Reduction of 2-Bromo-3-iodobenzoic acid
to (2-Bromo-3-iodophenyl)methanol
This protocol details the reduction of the carboxylic acid to the corresponding primary alcohol

using lithium aluminum hydride (LiAlH₄), a powerful reducing agent.[1][2]

Materials:

2-Bromo-3-iodobenzoic acid

Lithium aluminum hydride (LiAlH₄)

Anhydrous tetrahydrofuran (THF)

Ethyl acetate (EtOAc)

1 M Hydrochloric acid (HCl)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Nitrogen or Argon gas supply

Procedure:

To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and

a nitrogen inlet, add LiAlH₄ (2.0 eq) and anhydrous THF under a nitrogen atmosphere.

Cool the stirred suspension of LiAlH₄ in THF to 0 °C in an ice bath.

Dissolve 2-bromo-3-iodobenzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the

LiAlH₄ suspension via the dropping funnel.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess

LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by water, and then 1 M HCl.

Extract the aqueous layer with diethyl ether (3x).

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and

brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to yield the crude (2-Bromo-3-iodophenyl)methanol.

Purify the crude product by column chromatography on silica gel.

Protocol 2b: Reduction of 2-Bromo-3-iodobenzaldehyde
to (2-Bromo-3-iodophenyl)methanol
This protocol describes the reduction of the aldehyde to the primary alcohol using sodium

borohydride (NaBH₄), a milder and more selective reducing agent.[3][4]

Materials:

2-Bromo-3-iodobenzaldehyde

Sodium borohydride (NaBH₄)

Methanol (MeOH)

Deionized water

Dichloromethane (CH₂Cl₂)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:
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Dissolve 2-bromo-3-iodobenzaldehyde (1.0 eq) in methanol in a round-bottom flask

equipped with a magnetic stirrer.

Cool the solution to 0 °C in an ice bath.

Add sodium borohydride (1.2 eq) portion-wise to the stirred solution.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 1-2 hours. Monitor the reaction progress by TLC.

Once the reaction is complete, quench the reaction by the slow addition of water.

Remove the methanol under reduced pressure.

Extract the aqueous residue with dichloromethane (3x).

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

Filter and concentrate the solution under reduced pressure to afford the crude (2-Bromo-3-
iodophenyl)methanol.

Purify the crude product by column chromatography on silica gel if necessary.
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Protocol 2a: LiAlH₄ Reduction Protocol 2b: NaBH₄ Reduction

Prepare LiAlH₄ suspension in THF under N₂

Cool to 0 °C

Add 2-bromo-3-iodobenzoic acid in THF

Stir at rt for 4-6 h

Quench with EtOAc, H₂O, HCl

Extract with Et₂O

Wash with NaHCO₃ and brine

Dry and concentrate

Purify by column chromatography

Dissolve 2-bromo-3-iodobenzaldehyde in MeOH

Cool to 0 °C

Add NaBH₄

Stir at rt for 1-2 h

Quench with H₂O

Remove MeOH

Extract with CH₂Cl₂

Wash with brine

Dry and concentrate

Purify by column chromatography
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Caption: Experimental workflows for the reduction steps.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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